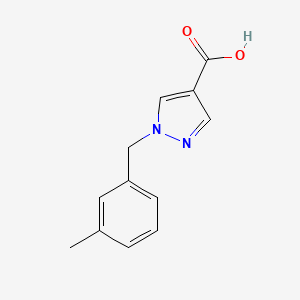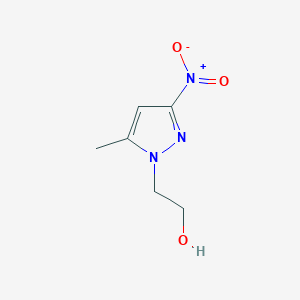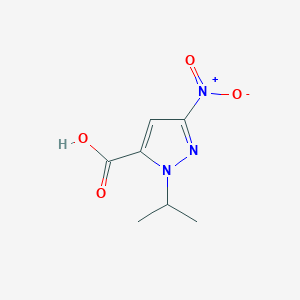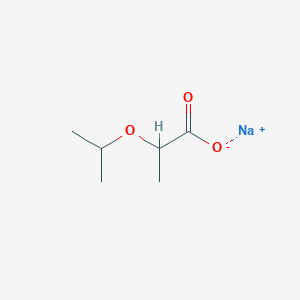
Sodium 2-isopropoxypropanoate
Overview
Description
Sodium 2-isopropoxypropanoate is a chemical compound with the CAS Number: 1006670-58-1 and a molecular weight of 154.14 . Its linear formula is C6H11NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 2-isopropoxypropanoate is represented by the linear formula C6H11NaO3 . The molecular weight of the compound is 154.14 . For a more detailed structural analysis, you may want to use a tool like MolView .Scientific Research Applications
1. Measurement Method for Sodium
Branca and Loiselle (1996) developed a simple measurement method for small quantities of sodium, which could be significant in handling sodium-based compounds like Sodium 2-isopropoxypropanoate. Their technique involves using disposable microcapillary pipettes under inert gas, providing a safer and more manageable way to work with reactive sodium in chemical research (Branca & Loiselle, 1996).
2. Solar Cell Enhancement
Andres et al. (2018) investigated the role of sodium in enhancing the performance of kesterite thin-film solar cells. They explored methods to incorporate sodium into Cu2ZnSnSe4 absorbers without altering morphology, indicating potential uses of sodium compounds in photovoltaic technology (Andres et al., 2018).
3. Sodium-Ion Batteries
Delmas (2018) provided an overview of 50 years of research on sodium batteries, highlighting the potential of sodium in high-energy batteries for various applications. This research suggests avenues for Sodium 2-isopropoxypropanoate in energy storage technologies (Delmas, 2018).
4. Electrode Materials for Sodium-Ion Batteries
Ni et al. (2017) discussed the use of polyanion-type compounds as electrode materials in sodium-ion batteries. This research highlights the potential of sodium-based compounds in developing cost-effective and long-lasting energy storage solutions (Ni, Bai, Wu, & Wu, 2017).
5. Nanocomposite Sodium Alginate-Based Membranes
Premakshi, Kariduraganavar, and Mitchell (2020) explored the use of sodium alginate-based membranes for dehydration of isopropanol. Their research indicates potential applications of sodium compounds in creating efficient separation membranes (Premakshi, Kariduraganavar, & Mitchell, 2020).
Safety and Hazards
properties
IUPAC Name |
sodium;2-propan-2-yloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)9-5(3)6(7)8;/h4-5H,1-3H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTUQVSWKPSEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-isopropoxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





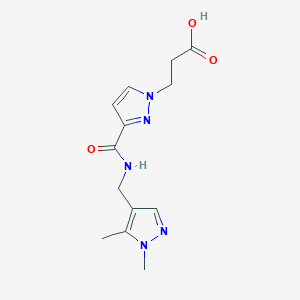
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)
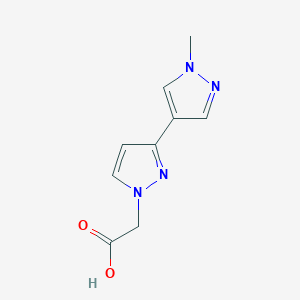
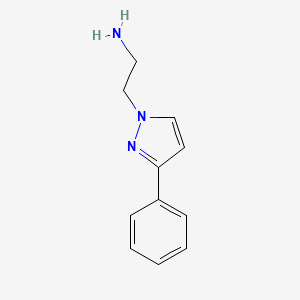
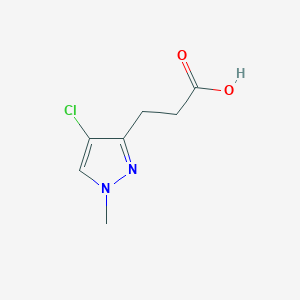
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)
